molecular formula C23H25FN8O2 B11113202 4-(azepan-1-yl)-6-{(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl}-N-(4-nitrophenyl)-1,3,5-triazin-2-amine

4-(azepan-1-yl)-6-{(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl}-N-(4-nitrophenyl)-1,3,5-triazin-2-amine

Cat. No.: B11113202
M. Wt: 464.5 g/mol
InChI Key: OOOVGKAUGJLCBQ-MUFRIFMGSA-N
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Description

1-(4-FLUOROPHENYL)-1-ETHANONE 1-[4-(1-AZEPANYL)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that features a combination of aromatic, triazine, and hydrazone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-FLUOROPHENYL)-1-ETHANONE 1-[4-(1-AZEPANYL)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves multiple steps:

    Formation of 1-(4-FLUOROPHENYL)-1-ETHANONE: This can be achieved through Friedel-Crafts acylation of fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Synthesis of 1-[4-(1-AZEPANYL)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE: This involves the reaction of 4-(1-azepanyl)-6-(4-nitroanilino)-1,3,5-triazine with hydrazine hydrate under reflux conditions.

    Coupling Reaction: The final step involves the coupling of the two intermediates under acidic or basic conditions to form the desired hydrazone compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-FLUOROPHENYL)-1-ETHANONE 1-[4-(1-AZEPANYL)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(4-FLUOROPHENYL)-1-ETHANONE 1-[4-(1-AZEPANYL)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Use in the development of novel materials with unique electronic or optical properties.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(4-FLUOROPHENYL)-1-ETHANONE 1-[4-(1-AZEPANYL)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-CHLOROPHENYL)-1-ETHANONE 1-[4-(1-AZEPANYL)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE
  • 1-(4-BROMOPHENYL)-1-ETHANONE 1-[4-(1-AZEPANYL)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE

Uniqueness

1-(4-FLUOROPHENYL)-1-ETHANONE 1-[4-(1-AZEPANYL)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity, stability, and biological activity compared to its chloro- and bromo-substituted analogs.

Properties

Molecular Formula

C23H25FN8O2

Molecular Weight

464.5 g/mol

IUPAC Name

6-(azepan-1-yl)-2-N-[(E)-1-(4-fluorophenyl)ethylideneamino]-4-N-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C23H25FN8O2/c1-16(17-6-8-18(24)9-7-17)29-30-22-26-21(25-19-10-12-20(13-11-19)32(33)34)27-23(28-22)31-14-4-2-3-5-15-31/h6-13H,2-5,14-15H2,1H3,(H2,25,26,27,28,30)/b29-16+

InChI Key

OOOVGKAUGJLCBQ-MUFRIFMGSA-N

Isomeric SMILES

C/C(=N\NC1=NC(=NC(=N1)NC2=CC=C(C=C2)[N+](=O)[O-])N3CCCCCC3)/C4=CC=C(C=C4)F

Canonical SMILES

CC(=NNC1=NC(=NC(=N1)NC2=CC=C(C=C2)[N+](=O)[O-])N3CCCCCC3)C4=CC=C(C=C4)F

Origin of Product

United States

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